ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
Description
Ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a synthetic derivative of the pyrimido[5,4-b]indole scaffold, a heterocyclic system known for its modulation of Toll-like receptor 4 (TLR4) activity . The compound features a 3-methoxyphenyl substituent at position 3 of the pyrimidoindole core, a thioether linkage at position 2, and an ethyl propanoate ester side chain. The 3-methoxyphenyl moiety may influence electronic and steric properties, altering binding interactions with TLR4 or other targets .
Properties
IUPAC Name |
ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-21(27)13(2)30-22-24-18-16-10-5-6-11-17(16)23-19(18)20(26)25(22)14-8-7-9-15(12-14)28-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJWJZMQMDYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function. This can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, affecting how much of the compound is able to reach its target and exert its effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, it may bind to specific receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in metabolic pathways. Additionally, the compound can modulate gene expression by interacting with DNA-binding proteins and transcription factors, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes. This distribution affects its localization and accumulation within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .
Biological Activity
Introduction
Ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a pyrimidoindole core structure with a thioether linkage and an ethyl ester functional group. Its molecular formula is . The presence of the methoxyphenyl group enhances its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, benzothiazole derivatives have shown selective cytotoxicity against various cancer cell lines. In vitro assays demonstrated significant growth inhibition in human-derived breast and colon cancer cells, suggesting that similar mechanisms may be applicable to our compound of interest .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication processes. This effect is likely due to the ability of the compound to form reactive intermediates that bind to DNA .
- Modulation of Enzyme Activity : this compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
Anti-inflammatory Properties
In addition to its antitumor effects, there is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. For example, studies on related compounds have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The IC50 values for COX-II inhibition in related compounds range from 0.52 to 22.25 μM, indicating a promising therapeutic window for anti-inflammatory applications.
Case Studies
- Study on Antitumor Efficacy : A recent study investigated a series of pyrimidoindole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the methoxy and thio groups significantly enhanced antitumor activity compared to parent compounds .
- Inflammation Model : In vivo studies using animal models demonstrated that related compounds reduced inflammation markers significantly more than standard anti-inflammatory drugs like Celecoxib . This suggests potential for this compound in treating inflammatory diseases.
Data Tables
Comparison with Similar Compounds
Key Observations:
Side Chain Variations: The ethyl propanoate ester in the target compound contrasts with carboxylic acids (e.g., 7a) and amides (e.g., 1Z105). Esters generally exhibit higher metabolic stability than acids but may require hydrolysis for activation . Amide derivatives (e.g., 1Z105) show enhanced TLR4 agonism, suggesting that hydrogen-bonding interactions with the cyclohexylamide group are critical .
C8 substitutions (e.g., 2B182C’s furan) significantly boost potency, indicating that modifications at this position optimize receptor binding .
Sulfur Oxidation State :
Key Observations:
- Esterification : The target compound’s ethyl ester is likely synthesized via a HATU-mediated coupling, analogous to the preparation of acetamide derivatives (e.g., compound 9) .
Physicochemical and Spectroscopic Data
- NMR Signatures : The target compound’s 3-methoxyphenyl group would produce distinct aromatic protons (δ ~6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), similar to compound 11 in .
- Mass Spectrometry : The molecular ion ([M+H]+) for the target compound (C23H23N3O4S) would align with HRMS data from analogs like 1Z105 (observed 453.1896 vs. calculated 453.1897) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
